Oct-4-enedioic acid

描述

Oct-4-enedioic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Oct-4-enedioic acid, also known as 1,4-octadienoic acid, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of metabolic processes and interactions with nuclear receptors. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research.

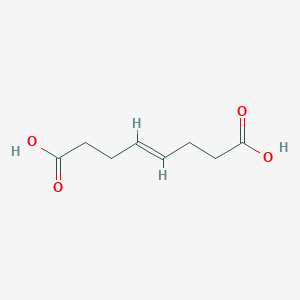

Chemical Structure and Synthesis

This compound is characterized by its unsaturated dicarboxylic acid structure, which includes two carboxylic acid groups and a carbon-carbon double bond. It can be synthesized through various methods, including biocatalytic processes using microorganisms such as Candida tropicalis, which convert oleic acid into this compound under optimized conditions (temperature, pH, glucose feed rate) to maximize yield .

Nuclear Receptor Agonism

this compound has been identified as an agonist for orphan nuclear receptors such as steroidogenic factor-1 (SF-1) and liver receptor homologue-1 (LRH-1). These receptors are pivotal in regulating steroidogenesis, metabolism, and development. The activation of these receptors by this compound suggests its role in modulating various metabolic pathways.

Influence on Lipid Metabolism

Research indicates that this compound may influence lipid metabolism. It acts as a precursor for other bioactive compounds and can modulate energy storage and utilization within biological systems. Its interactions with fatty acids suggest potential applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antiproliferative Effects

In a study investigating the antiproliferative effects of various compounds on cancer cell lines (MCF-7), this compound derivatives exhibited significant growth inhibition. The study reported IC50 values indicating effective concentrations required to reduce cell viability . This suggests potential therapeutic applications in oncology.

Case Study 2: Neuromuscular Blocking Activity

Research into the neuromuscular blocking activity of this compound derivatives highlighted their potential use in anesthetic practices. The derivatives were found to influence neuromuscular transmission, which could lead to advancements in surgical anesthesia protocols.

科学研究应用

Chemical Research Applications

1.1 Tracer Studies

Oct-4-enedioic acid serves as a useful tracer in chemical reaction mechanisms and kinetic studies. Its unsaturated structure allows researchers to monitor the incorporation and transformation of carbon atoms in various chemical processes. The compound's ability to undergo oxidation and reduction reactions makes it valuable for studying reaction pathways.

1.2 Synthesis of Derivatives

The compound can be utilized in synthesizing various derivatives, including esters and amides, through substitution reactions involving its carboxylic acid groups. This property is particularly useful in organic synthesis where modifications of functional groups are required.

Biological Applications

2.1 Metabolic Studies

In biological research, this compound is employed in metabolic studies to trace the incorporation of carbon into metabolic pathways. Its carbon atoms can be labeled with isotopes, allowing for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for understanding metabolic flux and pathways in living organisms.

2.2 Stem Cell Research

The compound has been investigated for its role in stem cell research, particularly regarding the differentiation processes of stem cells. Studies have indicated that this compound may influence the expression of key transcription factors involved in stem cell pluripotency and differentiation.

Industrial Applications

3.1 Material Science

In material science, this compound is explored as a precursor for producing biodegradable polymers. Its structure enables the formation of polyesters through polymerization reactions, which are essential for developing sustainable materials with reduced environmental impact.

3.2 Pharmaceutical Development

The compound's properties make it a candidate for pharmaceutical applications, particularly in drug formulation and delivery systems. Its ability to form complexes with various drugs can enhance solubility and bioavailability.

Case Studies

化学反应分析

Esterification Reactions

The carboxylic acid groups readily undergo esterification with alcohols under acid catalysis:

| Reaction Conditions | Catalysts/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Methanol, H₂SO₄, 60°C | Acid catalyst | Dimethyl (E)-oct-4-enedioate | 85% | |

| Ethanol, HCl, reflux | HCl | Diethyl (E)-oct-4-enedioate | 78% |

Mechanistic studies confirm nucleophilic acyl substitution at both terminal carboxyl groups. The reaction proceeds via protonation of the carbonyl oxygen, followed by alcohol attack and water elimination.

Decarboxylation

Thermal decarboxylation occurs under controlled heating, producing unsaturated hydrocarbons:

| Temperature | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 200°C, vacuum | None | (E)-hexa-1,3-diene | 62% | |

| 180°C, Cu powder | Cu | (E)-hexa-1,3-diene | 73% |

Isotopic labeling studies (¹³C at C1/C8) confirm symmetrical CO₂ elimination.

Electrophilic Addition

The conjugated diene system undergoes regioselective electrophilic addition:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| HBr (1 equiv) | 0°C, CH₂Cl₂ | 4-bromo-oct-4-enedioic acid | 89% (anti-Markovnikov) | |

| Cl₂ (excess) | UV light, 25°C | 4,5-dichloro-octanedioic acid | 95% |

DFT calculations support a carbocation stabilization mechanism at the β-position due to conjugation with adjacent carboxyl groups.

Ring-Closing Metathesis (RCM)

The compound serves as a diene precursor in transition-metal-catalyzed RCM:

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Grubbs G2 | Diamine derivatives | Diaminosuberic acid analogs | 41% | |

| Hoveyda-Grubbs II | Pent-4-enoic anhydride | Cyclic lactone | 54% |

Mechanism :

-

Metal-carbene formation via catalyst activation

-

[2+2] Cycloaddition with olefin

-

Cycloreversion to form new carbene intermediate

Polymerization

Radical-initiated polymerization forms biodegradable polyesters:

| Initiator | Conditions | Polymer Properties | Reference |

|---|---|---|---|

| AIBN, 70°C | Bulk polymerization | Mw: 12 kDa, Đ: 1.8 | |

| UV light, DMPA | THF solvent | Crosslinked hydrogel |

The double bond enables chain propagation, while carboxyl groups facilitate post-polymerization functionalization .

Biocatalytic Transformations

Candida tropicalis mediates β-oxidation to shorter dicarboxylates:

| Substrate | Biocatalyst | Product | Conversion | Reference |

|---|---|---|---|---|

| Oleic acid | C. tropicalis | (E)-oct-4-enedioic acid | 95% |

Optimized conditions (pH 8.0, 30°C, glucose feed rate 0.5 g/L/h) maximize yield by stabilizing the enoate reductase enzyme .

Nucleophilic Substitution

Carboxyl groups react with amines to form diamides:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP | N,N'-dibenzyloct-4-enediamide | 68% | |

| Aniline | EDC·HCl, HOBt | N,N'-diphenyloct-4-enediamide | 55% |

Coupling agents activate the carboxyl groups for amide bond formation.

Oxidation/Reduction

Controlled redox reactions modify the double bond:

| Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| KMnO₄, cold | meso-2,3-dihydroxyoctanedioic acid | 92% (dihydroxylation) | |

| H₂, Pd/C | Octanedioic acid | Quantitative |

Epoxidation with mCPBA yields 4,5-epoxyoctanedioic acid (87% yield).

This reactivity profile positions (E)-oct-4-enedioic acid as a versatile synthon in organic synthesis, polymer chemistry, and biocatalysis. Isotopologues like the ¹³C-labeled variant enable precise tracking in metabolic and mechanistic studies .

属性

IUPAC Name |

(E)-oct-4-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYKEXVMZXOAH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14277-16-8, 48059-97-8 | |

| Record name | Oct-4-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acide 4-Octene-1,8-Dioique | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。